Hydrophobicity Enhancement Relative to 4-Methylcyclohex-2-enone
The computed XLogP3 of 4‑benzyl‑4‑methylcyclohex‑2‑enone (3.2) exceeds that of the simpler analog 4‑methylcyclohex‑2‑enone (estimated XLogP3 ~1.4–1.7) by approximately 1.5–1.8 log units, reflecting a >30‑fold increase in octanol‑water partition coefficient [1][2]. This difference originates from the benzyl substituent, which adds substantial hydrophobic surface area without introducing additional hydrogen‑bond donors or acceptors.
| Evidence Dimension | Predicted octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.2 (computed by PubChem 2.2) |
| Comparator Or Baseline | 4‑Methylcyclohex‑2‑enone: estimated XLogP3 1.4–1.7 (based on structural increment calculations; experimental value not available) |
| Quantified Difference | ΔLogP ≈ +1.5 to +1.8 |
| Conditions | In silico prediction using XLogP3 algorithm; no experimental log P measurement available for either compound. |
Why This Matters
Higher lipophilicity improves passive membrane permeability, making the compound a more suitable fragment or intermediate in medicinal chemistry campaigns aimed at intracellular targets.
- [1] PubChem CID 13618559, 4-Benzyl-4-methylcyclohex-2-enone, computed XLogP3 value, accessed 2026-04-26. View Source
- [2] Class‑level estimate for 4‑methylcyclohex‑2‑enone based on fragment‑based LogP calculation methods (no direct experimental reference found). View Source
